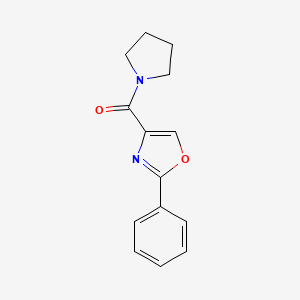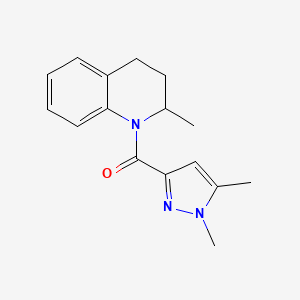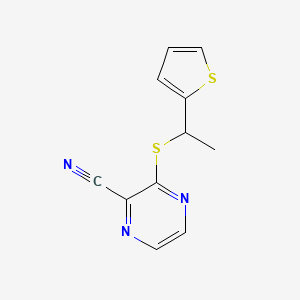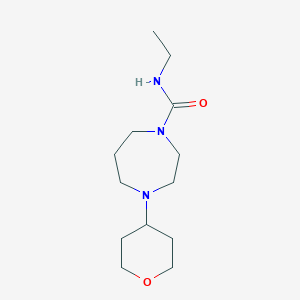![molecular formula C11H11ClN2O B7593684 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole, also known as JWH-250, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. The compound has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to cannabinoid receptors in the brain.
Scientific Research Applications
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has also been investigated for its potential use in the treatment of neurological disorders, such as multiple sclerosis and epilepsy. Additionally, 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been studied for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells in vitro.
Mechanism of Action
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain. The compound binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as to cause changes in body temperature and respiration rate. 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has also been shown to affect the release of hormones such as cortisol and prolactin. In addition, 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has been shown to have effects on the immune system, including the modulation of cytokine production.
Advantages and Limitations for Lab Experiments
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be produced in large quantities with high purity. 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole is also highly potent, which allows for the use of smaller amounts in experiments. However, the psychoactive effects of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole can make it difficult to interpret the results of experiments, and the compound may have off-target effects that could confound the results.
Future Directions
There are several potential future directions for research on 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole. One area of interest is the development of analogs of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole that have improved therapeutic properties, such as increased potency or reduced psychoactive effects. Another area of interest is the investigation of the effects of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole on different cell types and in different disease models. Finally, the development of new methods for the synthesis of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole and related compounds could lead to improved efficiency and cost-effectiveness in the production of these compounds for research purposes.
Conclusion
In conclusion, 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects and its potential therapeutic applications. The compound is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. While 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole has several advantages for use in laboratory experiments, its psychoactive effects can make it difficult to interpret results. Future research on 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole and related compounds has the potential to lead to the development of new therapeutic agents and improved methods for their production.
Synthesis Methods
The synthesis of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole involves the reaction of 1-(3-methoxyphenyl)propan-2-one with hydrazine hydrate and chloroacetyl chloride. The resulting product is then treated with hydrochloric acid to yield 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole. The synthesis method of 4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole is relatively simple, and the compound can be produced in large quantities with high purity.
properties
IUPAC Name |
4-chloro-1-[(3-methoxyphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKAIQDMTWXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)


![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)


![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)